4-Cyclopropanecarbonyl-2-(propan-2-yl)phenol

Description

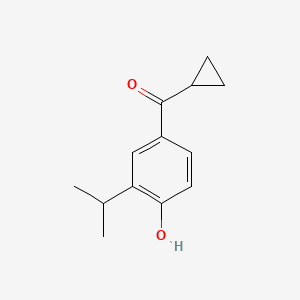

4-Cyclopropanecarbonyl-2-(propan-2-yl)phenol (CAS: 1247602-68-1) is a phenolic compound characterized by a cyclopropanecarbonyl substituent at the para position and an isopropyl group at the ortho position of the aromatic ring (Figure 1). Its molecular formula is C₁₃H₁₄O₂, with a molecular weight of 202.25 g/mol . This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research.

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

cyclopropyl-(4-hydroxy-3-propan-2-ylphenyl)methanone |

InChI |

InChI=1S/C13H16O2/c1-8(2)11-7-10(5-6-12(11)14)13(15)9-3-4-9/h5-9,14H,3-4H2,1-2H3 |

InChI Key |

BSDOVQVDHAVXQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)C2CC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropanecarbonyl-2-(propan-2-yl)phenol typically involves the following steps:

Formation of Cyclopropanecarbonyl Chloride: Cyclopropanecarbonyl chloride can be synthesized by reacting cyclopropanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions.

Acylation Reaction: The cyclopropanecarbonyl chloride is then reacted with 2-(propan-2-yl)phenol in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out at low temperatures to ensure selective acylation of the phenolic hydroxyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropanecarbonyl-2-(propan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Ethers, esters, and other substituted phenolic derivatives.

Scientific Research Applications

4-Cyclopropanecarbonyl-2-(propan-2-yl)phenol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropanecarbonyl-2-(propan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the cyclopropanecarbonyl group may interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent groups, which significantly alter physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Functional Comparison of Phenolic Derivatives

Key Observations:

- This may influence reactivity in electrophilic substitution reactions or binding to biological targets .

- Steric Rigidity : The cyclopropane ring enforces a planar geometry, contrasting with the rotational freedom of phenyl or isopropyl groups in analogs like P1. This rigidity could enhance binding specificity in molecular interactions .

- Biological Activity: Analogs such as 4-(propan-2-yl)phenol exhibit estrogenic activity due to structural mimicry of estradiol . The target compound’s cyclopropanecarbonyl group may modulate such activity, though direct evidence is lacking and warrants further study.

Physicochemical Properties and Computational Analysis

For example:

- Electrophilicity : The cyclopropanecarbonyl group increases electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic attack.

- A lower η value (softer molecule) may enhance interactions with soft biological nucleophiles like thiol groups.

Degradation Pathways and Environmental Impact

The degradation of phenolic compounds like BPA produces analogs such as 4-(2-phenylpropan-2-yl)phenol (P1) and 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol (). Key differences include:

- The target compound’s lipophilic cyclopropane moiety could increase persistence in biological systems .

Biological Activity

4-Cyclopropanecarbonyl-2-(propan-2-yl)phenol, also known as 2-Cyclopropanecarbonyl-4-(propan-2-YL)phenol, is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a cyclopropane ring linked to a phenolic group, which may contribute to its distinctive chemical properties and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 208.26 g/mol. The presence of the cyclopropane structure is significant as it may enhance the compound's reactivity and biological interactions compared to other phenolic compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.26 g/mol |

| Structural Features | Cyclopropane ring, phenolic group |

Biological Activity

Research indicates that compounds with cyclopropane structures exhibit notable biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that derivatives of cyclopropanecarboxylic acids can inhibit metallo-β-lactamases, enzymes that confer antibiotic resistance in bacteria. This suggests that this compound may possess similar antibacterial properties. Preliminary data indicate that this compound can interact with bacterial cell membranes, potentially disrupting their integrity.

Anticancer Properties

In vitro studies have explored the compound's effects on various cancer cell lines. For instance, research has demonstrated that cyclopropane-containing compounds can induce apoptosis in prostate cancer cells by modulating specific signaling pathways. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival.

Case Studies

-

Prostate Cancer Cell Lines : A study investigated the effects of this compound on LNCaP prostate cancer cells. Results indicated a significant decrease in cell viability at higher concentrations, suggesting potential as an antiandrogen agent.

Concentration (µM) Cell Viability (%) 0 100 10 85 50 60 100 30 - Bacterial Resistance : Another study focused on the compound's ability to inhibit metallo-β-lactamases in resistant bacterial strains. The compound showed promising results, with a notable reduction in enzyme activity.

The biological activity of this compound likely involves interactions with various biological macromolecules, including enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds and π–π stacking interactions, which may lead to inhibition of target enzymes or disruption of cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.